

# Pharmaceutical Profile and Mechanism of Action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Cetrorelix Acetate

CAS No.: 145672-81-7

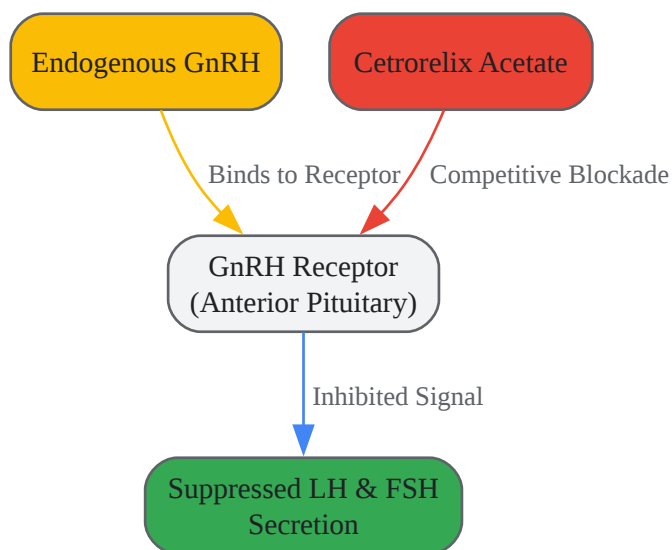
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**Cetrorelix acetate** is a synthetic analog of native GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10. Its molecular formula is  $C_{70}H_{92}ClN_{17}O_{14}$ , with a molecular weight of 1431.06 g/mol as an anhydrous free base [1] [2] [3].

The compound acts through **competitive antagonism** of the GnRH receptor in the anterior pituitary [4] [5]. It binds reversibly to membrane receptors, blocking endogenous GnRH and suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner [2] [3]. This mechanism provides immediate suppression without the initial "flare-up" effect associated with GnRH agonists [6].

The diagram below illustrates the mechanism of action of **cetrorelix acetate** in preventing premature LH surges.



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## Pharmacokinetics and Metabolism

**Cetrorelix acetate** is administered via subcutaneous injection and has an absolute bioavailability of 85% [1] [4] [2]. Key pharmacokinetic parameters from clinical studies are summarized in the table below.

Parameter	Single Dose 3 mg	Single Dose 0.25 mg	Multiple Dose 0.25 mg
t <sub>max</sub> (hours)	1.5 (median)	1.0 (median)	1.0 (median)
t <sub>1/2</sub> (hours)	62.8 (geometric mean)	5.0 (geometric mean)	20.6 (geometric mean)
C <sub>max</sub> (ng/mL)	28.5 (geometric mean)	4.97 (geometric mean)	6.42 (geometric mean)
AUC (ng·h/mL)	536 (geometric mean)	31.4 (geometric mean)	44.5 (geometric mean)
Volume of Distribution (V <sub>z</sub> )	1.16 L/kg (mean)	1.16 L/kg (mean)	1.16 L/kg (mean)

Parameter	Single Dose 3 mg	Single Dose 0.25 mg	Multiple Dose 0.25 mg
Clearance (CL)	1.28 mL/min/kg (mean)	1.28 mL/min/kg (mean)	1.28 mL/min/kg (mean)
Protein Binding	86%	86%	86%

Table: Summary of pharmacokinetic parameters of **cetorelix acetate** in healthy adult females [2] [3].

Cetorelix undergoes minimal hepatic metabolism via cytochrome P450 enzymes and is primarily metabolized by peptidases in the bloodstream, with the (1-4) peptide fragment as the predominant metabolite [4] [2]. A small percentage of the dose is excreted as unchanged drug and metabolites in urine (2-4%) and bile (5-10%) [1] [3].

## Clinical Application and Dosing Protocols

In ART, **cetorelix acetate** is indicated for the inhibition of premature LH surges in women undergoing COS [4] [2]. Two primary dosing regimens are well-established:

- **Multiple-Dose Protocol: 0.25 mg** administered subcutaneously daily, typically starting on stimulation day 5 or 6 (or when the lead follicle reaches 12-14 mm) and continued until the day of hCG administration [2] [6] [7].
- **Single-Dose Protocol:** A single **3 mg** subcutaneous dose administered usually on stimulation day 7. If hCG is not given within 4 days, a daily 0.25 mg dose should be initiated until hCG administration [1] [2] [8].

Clinical studies demonstrate that both protocols are equally effective in preventing premature LH surges, with comparable pregnancy rates [6] [8]. The multiple-dose protocol is more common in clinical practice [6].

## Safety and Tolerability Profile

**Cetorelix acetate** is generally well-tolerated, with a safety profile characterized by predictable and manageable adverse effects.

Category	Details
<b>Common Adverse Effects</b>	Local injection site reactions (redness, swelling, pruritus, bruising); Nausea (~1.3%); Headache (~1.1%) [7] [9].
<b>Serious Risks</b>	Ovarian Hyperstimulation Syndrome (OHSS) (~3.5%); Severe hypersensitivity reactions (anaphylaxis) [7] [9].
<b>Contraindications</b>	Severe renal impairment; Known hypersensitivity to cetrorelix, mannitol, or other GnRH analogs; Pregnancy or breastfeeding [1] [7] [9].
<b>Warnings &amp; Precautions</b>	Exclude pregnancy before initiation; Monitor for hypersensitivity after first injection; May cause transient elevations in liver enzymes (ALT, AST, GGT) [7].

## Research and Development Context

Cetrorelix represents the first "third-generation" GnRH antagonist approved for clinical use in Europe in 1999 [6]. While its primary approved indication is in ART, early-stage research has explored its potential in treating benign prostatic hyperplasia, premenopausal breast cancer, endometriosis, and uterine fibroids, though development for these indications was discontinued [1].

More recent preclinical research suggests its potential in treating polycystic ovary syndrome (PCOS). A 2018 study in *Nature Medicine* showed that cetrorelix prevented the development of reproductive defects in a mouse model of PCOS induced by anti-Müllerian hormone injection [1].

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)